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molecular formula C6H2Cl2N2O6S B8594398 4-Chloro-3,5-dinitrobenzene-1-sulfonyl chloride CAS No. 35168-72-0

4-Chloro-3,5-dinitrobenzene-1-sulfonyl chloride

Cat. No. B8594398
M. Wt: 301.06 g/mol
InChI Key: HWDHSNIJSYPCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797427

Procedure details

760 g (2 moles) 3,5-dinitro-4-chlorobenzenesulfonic acid potassium salt (approx. 85%) and 614 g (4 moles) phosphorus oxychloride were reacted as in Example 1(a) in 800 ml acetonitrile and 800 ml tetramethylenesulfone.
Quantity
760 g
Type
reactant
Reaction Step One
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K+].[N+:2]([C:5]1[CH:6]=[C:7]([S:15]([O-:18])(=O)=[O:16])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[Cl:11])([O-:4])=[O:3].P(Cl)(Cl)([Cl:21])=O>C(#N)C.C1S(=O)(=O)CCC1>[N+:2]([C:5]1[CH:6]=[C:7]([S:15]([Cl:21])(=[O:18])=[O:16])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[Cl:11])([O-:4])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
760 g
Type
reactant
Smiles
[K+].[N+](=O)([O-])C=1C=C(C=C(C1Cl)[N+](=O)[O-])S(=O)(=O)[O-]
Name
Quantity
614 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCCS1(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1Cl)[N+](=O)[O-])S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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